1-(2-Chlorophenyl)-4-hexylpiperazine
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Overview
Description
1-(2-Chlorophenyl)-4-hexylpiperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine typically involves the reaction of 2-chlorophenylpiperazine with hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-4-hexylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a tool for studying biological processes and interactions due to its structural features.
Medicine: Research has explored its potential as a pharmacological agent, including its effects on neurotransmitter systems and its potential therapeutic applications.
Industry: The compound can be utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-hexylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-hexylpiperazine can be compared with other piperazine derivatives to highlight its uniqueness:
1-(2-Chlorophenyl)piperazine: Lacks the hexyl chain, which may result in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: The position of the chlorine atom on the phenyl ring is different, potentially affecting its reactivity and biological activity.
1-(4-Chlorophenyl)piperazine: Similar to the above, the position of the chlorine atom can influence its properties.
These comparisons emphasize the importance of structural variations in determining the chemical and biological behavior of piperazine derivatives.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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